celebeside A
CAS No.:
Cat. No.: VC1939831
Molecular Formula: C37H62N7O16P
Molecular Weight: 891.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H62N7O16P |
|---|---|
| Molecular Weight | 891.9 g/mol |
| IUPAC Name | 1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-26-[(2R)-pentan-2-yl]-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate |
| Standard InChI | InChI=1S/C37H62N7O16P/c1-9-13-19(4)30-20(5)24(45)14-11-10-12-15-26(47)40-16-25(46)32(49)43-28(22(7)59-37(39)54)34(51)42-27(21(6)31(38)48)33(50)41-23(17-58-61(55,56)57)35(52)44(8)29(18(2)3)36(53)60-30/h10-12,15,18-25,27-30,45-46H,9,13-14,16-17H2,1-8H3,(H2,38,48)(H2,39,54)(H,40,47)(H,41,50)(H,42,51)(H,43,49)(H2,55,56,57)/b11-10+,15-12+/t19-,20-,21+,22?,23+,24+,25-,27+,28-,29+,30+/m1/s1 |
| Standard InChI Key | ZNDBFMZHMCOFLG-OIVLRYCESA-N |
| Isomeric SMILES | CCC[C@@H](C)[C@H]1[C@@H]([C@H](C/C=C/C=C/C(=O)NC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)COP(=O)(O)O)[C@H](C)C(=O)N)C(C)OC(=O)N)O)O)C |
| Canonical SMILES | CCCC(C)C1C(C(CC=CC=CC(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)COP(=O)(O)O)C(C)C(=O)N)C(C)OC(=O)N)O)O)C |
Introduction
Chemical Structure and Properties
Molecular Formula and Physical Properties
Celebeside A has the molecular formula C37H62N7O16P with a molecular weight of 891.9 g/mol . The exact mass of the compound is 891.39906591 Da . Its structure includes multiple stereogenic centers and double bonds, contributing to its complex three-dimensional arrangement. The compound's IUPAC name is 1-[(3S,6S,9S,12R,15R,19E,21E,24S,25R,26S)-9-[(2S)-1-amino-1-oxopropan-2-yl]-15,24-dihydroxy-4,25-dimethyl-2,5,8,11,14,18-hexaoxo-26-[(2R)-pentan-2-yl]-6-(phosphonooxymethyl)-3-propan-2-yl-1-oxa-4,7,10,13,17-pentazacyclohexacosa-19,21-dien-12-yl]ethyl carbamate .
Structural Features
Celebeside A is distinguished by several key structural features:
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A cyclic depsipeptide framework
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A polyketide moiety with specific stereochemistry
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Five amino acid residues, including:
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A macrocyclic structure with a 26-membered ring system
Computed Chemical Properties
Table 1: Physico-chemical properties of Celebeside A
The negative XLogP3-AA value of -0.9 indicates a relatively hydrophilic nature, which is consistent with the presence of multiple polar functional groups including the phosphate moiety . The high numbers of hydrogen bond donors and acceptors (10 and 16, respectively) suggest significant potential for intermolecular interactions, which may play a role in its biological activity .
Isolation and Characterization
Source Organism
Celebeside A was isolated from the marine sponge Siliquariaspongia mirabilis collected in Indonesian waters . This sponge belongs to the Theonellidae family, which has been established as a rich source of bioactive compounds . The chemistry of the genus Siliquariaspongia has been relatively understudied compared to other sponge genera like Theonella .
Isolation Procedure
The isolation of celebeside A resulted from bioassay-guided fractionation of an aqueous extract of S. mirabilis that demonstrated activity in HIV-1 neutralization, antifungal, and cytotoxicity assays . This process led to the discovery of six new depsipeptides belonging to two different structural classes: celebesides A-C and theopapuamides B-D .
Structural Determination
The complex structure of celebeside A was elucidated using extensive two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) techniques . These analytical methods were essential for determining the connectivity and three-dimensional arrangement of this complex natural product.
Stereochemical Analysis
The relative configuration of the polyketide moiety in celebeside A was resolved through J-based configurational analysis and quantum mechanical calculations, which provided self-consistent results . The configuration of the β-methylasparagine (βMeAsn) residue was determined by comparing L-FDLA and D-FDLA derivatives of βMeAsn in celebeside A with those in an authentic sample of microcystin LR, known to contain erythro-D-βMeAsn . LC-MS analysis showed that the D-FDLA derivative of celebeside A coeluted with the L-FDLA derivative of microcystin, indicating that celebeside A contains erythro-L-βMeAsn .
The erythro configuration was further confirmed through J-based configurational analysis, where the combination of a medium vicinal coupling constant between H-3 βMeAsn and H-2 βMeAsn (5.5 Hz), a small 3J H-C for H-2 βMeAsn/βMe βMeAsn (2.2 Hz), and a medium 2J H-C for H-3 βMeAsn/C-2 βMeAsn (-3.0 Hz) indicated an erythro (2S, 3R) configuration at C-2/C-3 .
Biological Activities
Anti-HIV Activity
The most notable biological activity of celebeside A is its ability to neutralize HIV-1 in laboratory assays. In a single-round infectivity assay, celebeside A demonstrated significant anti-HIV-1 activity with an IC50 value of 1.9 ± 0.4 μg/mL . This potent antiviral activity positions celebeside A as a compound of interest for potential development of novel anti-HIV therapeutics.
Structure-Activity Relationship
A critical finding regarding celebeside A's biological activity emerged when comparing it to celebeside C. While structurally similar, celebeside C lacks the phosphoserine residue present in celebeside A. Remarkably, celebeside C was found to be completely inactive against HIV-1, even at concentrations as high as 50 μg/mL . This stark contrast in activity highlights the essential role of the phosphate group in celebeside A's anti-HIV mechanism.
Table 2: Comparative biological activities of celebesides and related compounds
Structural Classification and Related Compounds
Classification Within Marine Peptides
Celebeside A belongs to a specialized class of marine peptides characterized by their unique structural features. It is classified as a cyclic depsipeptide, a term that refers to peptides containing at least one ester bond in addition to the amide bonds that form the peptide backbone . Marine peptides have gained significant attention due to their diverse biological activities, including antiviral, anti-proliferative, antioxidant, anti-coagulant, anti-hypertensive, anti-cancer, antidiabetic, and antiobesity properties .
Related Compounds from Marine Sources
Several other bioactive peptides have been isolated from marine sponges that share structural or functional similarities with celebeside A:
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Other Celebesides: Celebesides B and C are structural analogs of celebeside A. Celebeside B also contains a phosphoserine residue, while celebeside C lacks this modification .
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Theopapuamides: Isolated alongside celebesides from S. mirabilis, theopapuamides B-D are undecapeptides with an N-terminal fatty acid moiety containing two unusual amino acids: 3-acetamido-2-aminopropanoic acid and 4-amino-2,3-dihydroxy-5-methylhexanoic acid . Theopapuamides demonstrate cytotoxicity against human colon carcinoma cells and antifungal activity against Candida albicans .
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Mirabamides: Also isolated from S. mirabilis, mirabamides A-D possess an unusual glycosylated amino acid, β-methoxytyrosine 4′-O-α-L-rhamnopyranoside, and inhibit HIV-1 in neutralization and fusion assays .
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Homophymines: Isolated from the marine sponge Homophymia sp., homophymine A is a cyclodepsipeptide with anti-HIV activity (IC50 of 75 nM) that contains several unusual amino acid residues .
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